2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Overview
Description
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, also known as 2FIC, is an electron-deficient molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Synthesis Analysis
A series of A-D-A’-D-A-type electron acceptors based on alkylated indacenodithiophene (C8IDT), dicyanated thiophene-flanked 2,1,3-benzothiadiazole (CNDTBT), and 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (FINCN) are synthesized to investigate the effect of substituents on their photovoltaic properties .
Molecular Structure Analysis
The molecular formula of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is C12H4F2N2O . The InChI code is 1S/C12H4F2N2O/c13-10-1-8-7 (6 (4-15)5-16)3-12 (17)9 (8)2-11 (10)14/h1-2H,3H2 .
Chemical Reactions Analysis
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction . This allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .
Physical And Chemical Properties Analysis
The molecular weight of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is 230.17 g/mol . It has a topological polar surface area of 64.6 Ų . It has no hydrogen bond donors and five hydrogen bond acceptors .
Scientific Research Applications
Organic Solar Cells
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has been extensively studied for its applications in organic solar cells. Researchers have explored its use in various molecular structures to enhance photovoltaic properties. For instance, a study designed several molecules incorporating this compound to achieve improved photovoltaic properties, such as higher absorption strength, optimized re-organization energy values, and better open circuit voltages, indicative of its potential in solar cell technology (Ali et al., 2020). Similarly, another study synthesized asymmetric non-fullerene electron-acceptors using this compound and found that these molecules exhibited enhanced spectral absorption, improved molar extinct coefficients, and more favorable molecular energy levels, leading to high power conversion efficiencies in solar cells (Liu et al., 2020).
Photovoltaic Performance Enhancement
The compound has been instrumental in designing small molecule acceptors with various structural modifications to improve the optoelectronic properties of organic solar cells. For instance, a study highlighted the development of small molecule acceptors containing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, which showed significant potential in enhancing the optoelectronic properties like absorption peak wavelength and electron mobilities compared to reference molecules (Ans et al., 2019).
Interface and Grain Boundary Passivation
The compound has been used to study the effects of terminal groups in perovskite solar cells, particularly for interface and grain boundary passivation. A study introduced organic semiconductors containing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile into perovskite films, which resulted in improved crystallization rates, crystal sizes, and efficient charge transport channels. This led to a significant increase in power conversion efficiency and device stability (Gao et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(5,6-difluoro-3-oxoinden-1-ylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMLTPDJPCYVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | |
CAS RN |
2083617-82-5 | |
Record name | (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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